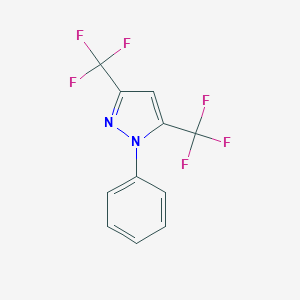

3,5-Bis(trifluoromethyl)-1-phenylpyrazole

描述

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a fluorinated pyrazole derivative featuring a central pyrazole ring substituted with two trifluoromethyl (-CF₃) groups at positions 3 and 5, and a phenyl group at position 1. The presence of trifluoromethyl groups enhances lipophilicity and electron-withdrawing properties, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs.

Key synthetic steps involve the formation of a pyrazole aldehyde intermediate (III) followed by coupling with substituted anilines to generate a library of derivatives (compounds 1–30) . Characterization via IR, NMR, and HRMS confirms structural integrity, with distinct spectral signatures for the -CF₃ groups (e.g., IR peaks near 1128–1177 cm⁻¹ for C-F stretching) .

准备方法

Regioselective Cycloaddition of Diazocarbonyl Compounds

1,3-Dipolar Cycloaddition Strategy

An alternative route employs 1,3-dipolar cycloaddition between ethyl diazoacetate (56 ) and phenylpropargyl derivatives (55 ) in the presence of zinc triflate . This method achieves regioselective formation of the pyrazole core, with the trifluoromethyl groups introduced via subsequent halogen-exchange reactions.

Reaction Conditions :

Post-Cycloaddition Functionalization

Following cycloaddition, bromination at the 4-position of the pyrazole ring using N-bromosuccinimide (NBS) enables further derivatization. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents, while lithiation in a flow reactor facilitates the addition of electrophiles such as aldehydes or ketones .

Diazonium Salt Coupling and Azo Formation

Synthesis of Arylazo Derivatives

Diazotization of 3,5-bis(trifluoromethyl)pyrazole with aryl amines, followed by coupling with naphthol derivatives, produces arylazo-substituted analogs . While primarily explored for photochromic applications, this method highlights the versatility of the pyrazole core for introducing functional groups.

Key Data :

-

Representative Compound : (E)-3,5-Bis(trifluoromethyl)-4-(naphthalen-2-yldiazenyl)-1H-pyrazole (1d )

Halogenation and Cross-Coupling Approaches

Bromination for Suzuki-Miyaura Reactions

Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using NBS yields 4-bromo derivatives, which serve as substrates for palladium-catalyzed cross-coupling reactions . This strategy is critical for introducing aryl or heteroaryl groups at the 4-position.

Optimized Conditions :

Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with LDA (lithium diisopropylamide) generates a lithium intermediate, which reacts with CO₂ or B(OiPr)₃ to form carboxylic acids or boronates, respectively .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary methods:

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Vilsmeier-Haack | 85–98 | Scalable, high regioselectivity | Requires toxic POCl₃ |

| 1,3-Dipolar Cycloaddition | 89 | Mild conditions, functional diversity | Limited to specific dipolarophiles |

| Diazonium Coupling | 41–94 | Photochromic applications | Low yields for bulky substituents |

| Suzuki-Miyaura Coupling | 75–90 | Versatile aryl group introduction | Requires pre-brominated intermediates |

Mechanistic Insights and Substituent Effects

Role of Trifluoromethyl Groups

The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic aromatic substitution and cross-coupling reactions . Additionally, these groups improve metabolic stability and membrane permeability, making the compound attractive for drug discovery .

Solvent and Catalyst Optimization

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps due to their ability to stabilize charged intermediates . Catalytic systems involving zinc triflate or copper(I) iodide enhance reaction rates and regioselectivity in cycloaddition and coupling reactions .

化学反应分析

Types of Reactions: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols; solvents like ethanol or acetonitrile.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

科学研究应用

Biological Activities

Research indicates that 3,5-bis(trifluoromethyl)-1-phenylpyrazole exhibits significant biological activities, including:

- Antimicrobial Properties : It has been shown to inhibit drug-resistant bacterial strains such as MRSA. Derivatives of this compound have demonstrated potent growth inhibition against various bacterial strains with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .

- Anti-inflammatory and Anti-cancer Effects : The compound's structure allows it to act as a potent inhibitor in various enzymatic pathways, contributing to its therapeutic potential in treating inflammatory diseases and cancer .

Applications in Coordination Chemistry

The ability of this compound to form complexes with metal ions enhances its potential as a ligand in coordination chemistry. This property has implications for catalysis and materials science, where metal-ligand interactions are crucial .

Case Study 1: Antimicrobial Activity

A study published in Molecules detailed the synthesis and antimicrobial evaluation of novel pyrazole derivatives based on the structure of this compound. The derivatives showed significant inhibition against various strains of bacteria, indicating their potential as new antimicrobial agents .

Case Study 2: Coordination Complexes

Research on the coordination chemistry of this compound revealed its effectiveness in forming stable complexes with transition metals. These complexes exhibited enhanced catalytic properties in organic transformations, showcasing the compound's versatility in synthetic applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Trifluoromethyl-1-phenylpyrazole | One trifluoromethyl group at position 3 | Less electron-withdrawing effect |

| 4,5-Dimethyl-1-phenylpyrazole | Two methyl groups instead of trifluoromethyl groups | Lower lipophilicity; different biological activity |

| 3,4-Bis(trifluoromethyl)-1-phenylpyrazole | Trifluoromethyl groups at positions 3 and 4 | Increased steric hindrance; different reactivity |

The unique combination of two trifluoromethyl groups and a phenyl ring in this compound distinguishes it from similar compounds by enhancing its reactivity and biological activity profile .

作用机制

The mechanism of action of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with bacterial enzymes and proteins, inhibiting their function and leading to bacterial cell death.

Pathways Involved: The inhibition of key bacterial pathways, such as cell wall synthesis and protein synthesis, contributes to its antimicrobial activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among analogs of 3,5-bis(trifluoromethyl)-1-phenylpyrazole lie in the substituents on the aniline moiety. For example:

- Compound 6: 4-Methylsulfanylanilino group (yield: 70%) .

- Compound 7: 3-Fluoroanilino group (yield: 82%) .

- Compound 9: 4-Chloroanilino group (yield: 72%) .

- Compound 15: 3-Chloro-4-methylanilino group (yield: 81%) .

- Compound 26: 5-Chloro-2,4-difluoroanilino group (yield: 83%) .

Table 1: Key Structural and Spectral Data of Selected Analogs

| Compound | Substituent | Molecular Formula | Yield (%) | IR (C=O stretch, cm⁻¹) | $ ^1H $ NMR (δ, ppm) |

|---|---|---|---|---|---|

| 6 | 4-MeS-C₆H₄NH- | C₂₆H₁₈F₆N₃O₂S | 70 | 1724 | 8.93 (s, 1H, pyrazole) |

| 7 | 3-F-C₆H₄NH- | C₂₅H₁₅F₇N₃O₂ | 82 | 1724 | 8.26 (s, 2H, Ar-H) |

| 9 | 4-Cl-C₆H₄NH- | C₂₅H₁₆ClF₆N₃O₂ | 72 | 1699 | 7.13 (d, J = 8.4 Hz) |

| 15 | 3-Cl-4-Me-C₆H₃NH- | C₂₆H₁₈ClF₆N₃O₂ | 81 | 1724 | 2.12 (s, 3H, -CH₃) |

| 26 | 5-Cl-2,4-F₂-C₆H₂NH- | C₂₅H₁₅ClF₈N₃O₂ | 83 | 1682 | 7.37 (t, J = 9.2 Hz) |

Notes:

- The C=O stretch in IR varies slightly (1682–1724 cm⁻¹), influenced by electron-withdrawing substituents.

- $ ^1H $ NMR signals for aromatic protons (δ 7–9 ppm) and substituent-specific peaks (e.g., -CH₃ at δ 2.12 in 15 ) provide structural fingerprints .

Comparison with Other Pyrazole Derivatives

- 3,5-Diphenyl-1H-pyrazole (): Lacks -CF₃ groups, reducing lipophilicity and metabolic stability. Its activity is primarily driven by π-π stacking interactions .

- 1,5-Disubstituted Pyrazole-3-amines (): Feature bulkier substituents (e.g., tert-butyl, sulfonyl groups), which may hinder bacterial efflux pumps but reduce solubility .

生物活性

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: CHFN

Molecular Weight: 292.20 g/mol

CAS Number: 140647-19-4

The compound features two trifluoromethyl groups at the 3 and 5 positions of the pyrazole ring, which significantly influences its biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity: Exhibits significant efficacy against various bacterial strains and fungi.

- Anti-inflammatory Effects: Demonstrates potential in reducing inflammation through inhibition of pro-inflammatory mediators.

- Anticancer Properties: Shows promise in inducing apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted by Cetin and Bozari (2020) evaluated the antimicrobial effects of this compound against several pathogens. The results indicated that the compound was effective against both gram-positive and gram-negative bacteria as well as certain fungi.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 20 µg/mL |

Anti-inflammatory Activity

Research has shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. El-Sayed et al. reported that derivatives of pyrazoles including this compound exhibited anti-inflammatory activity comparable to standard drugs such as diclofenac sodium and celecoxib.

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 60 | 75 |

| Diclofenac Sodium | 80 | 85 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in several cancer cell lines by activating the mitochondrial pathway and inhibiting cell proliferation.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with the compound led to a significant increase in apoptotic cells in human prostate cancer cell lines. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Scavenging: The compound exhibits antioxidant properties by scavenging free radicals.

- Cyclooxygenase Inhibition: Reduces the production of inflammatory mediators.

- Cell Cycle Arrest: Induces cell cycle arrest at the G2/M phase in cancer cells.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, Claisen-Schmidt condensation between trifluoromethyl-substituted acetophenones and phenylhydrazine derivatives is a common method. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) stabilize intermediates and reduce side reactions .

- Temperature : Reactions often proceed at 80–100°C to balance yield and purity .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Dihedral angles : The pyrazole ring forms angles of 1.77°–72.15° with adjacent aromatic substituents, influencing molecular packing .

- Intermolecular interactions : C–H⋯F and C–H⋯O hydrogen bonds stabilize the lattice (e.g., in , C–H⋯F interactions create double layers parallel to the bc plane) .

- Conformational analysis : Puckering parameters (Cremer-Pople method) quantify ring distortion .

Q. What analytical techniques validate the purity and identity of this compound?

- HPLC/LC-MS : Quantifies purity (>95% for most studies) and detects trifluoromethyl-related byproducts .

- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group positions (δ −60 to −70 ppm) .

- Elemental analysis : Matches experimental and theoretical C/H/N/F ratios (e.g., C₉H₅F₆N₂ requires C 39.43%, H 1.83%) .

Advanced Research Questions

Q. How do substitution patterns influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Electron-withdrawing groups : Trifluoromethyl groups enhance antibacterial activity by increasing membrane permeability (MIC values: 2–8 µg/mL against S. aureus) .

- Positional effects : Para-substituted phenyl rings improve π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

- Methodology :

- Docking studies : Use software like AutoDock Vina to predict binding affinities .

- In vitro assays : Compare MICs against Gram-positive vs. Gram-negative strains to assess selectivity .

Q. How can crystallographic data discrepancies (e.g., dihedral angles) between studies be resolved?

- Statistical refinement : Apply Hirshfeld surface analysis to distinguish genuine structural variations from experimental noise (e.g., vs. 9 shows dihedral angle differences due to C–H⋯π vs. C–H⋯F dominance) .

- Computational validation : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) reconcile observed vs. calculated geometries .

Q. What strategies mitigate cytotoxicity while retaining antimicrobial efficacy in drug-resistant bacteria?

属性

IUPAC Name |

1-phenyl-3,5-bis(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNLHYNHSRWJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371185 | |

| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140647-19-4 | |

| Record name | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。